molecular formula C16H22O2 B14521218 4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol CAS No. 62566-43-2

4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol

Cat. No.: B14521218
CAS No.: 62566-43-2
M. Wt: 246.34 g/mol
InChI Key: GJYGFKWMYDFUQT-UHFFFAOYSA-N
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Description

4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol is an organic compound characterized by its unique structure, which includes two 3-methylbut-2-en-1-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol typically involves the prenylation of phenolic compounds. One common method involves the use of magnesium dicarboxylates to promote the prenylation process . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the prenyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
  • 6-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-3-(3-methylbut-2-en-1-yl)benzene-1,2,4-triol

Uniqueness

4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol is unique due to the specific positioning of its prenyl groups and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

62566-43-2

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

4,6-bis(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C16H22O2/c1-11(2)5-7-13-9-14(8-6-12(3)4)16(18)10-15(13)17/h5-6,9-10,17-18H,7-8H2,1-4H3

InChI Key

GJYGFKWMYDFUQT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)CC=C(C)C)C

Origin of Product

United States

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